“3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” is a specialty product for proteomics research . Its molecular formula is
C11H9ClN2OSC_{11}H_{9}ClN_{2}OSC11H9ClN2OS
and its molecular weight is 252.72 .Thiophene derivatives, such as “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is , and it has a molecular weight of approximately 252.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis due to the aromatic properties of the thiophene ring and the functional groups that enhance its reactivity and biological activity .
The products formed from these reactions depend on the specific conditions and reagents used.
Research indicates that 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis. The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology .
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can be achieved through several methods:
These methods allow for the production of the compound with high purity and yield.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications across various fields:
Studies on the interactions of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide with various biological targets have shown promising results. Its binding affinity to vascular endothelial growth factor receptors suggests that it may inhibit angiogenesis. Further research into its pharmacokinetics and toxicity profiles is essential to evaluate its therapeutic potential .
Several compounds share structural similarities with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Amino-4-cyanothiophene | 0.85 | Another aminothiophene derivative with different substituents |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine | 0.80 | Contains a similar chlorophenyl group but different core |
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 0.95 | Methyl ester derivative; potential for increased solubility |
The uniqueness of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics enhance its potential applications in targeted research and therapeutic development .
The Gewald reaction represents one of the most efficient and versatile methods for synthesizing 2-aminothiophene derivatives, including 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide. This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
A significant advancement in this field is the four-component Gewald reaction protocol developed under organocatalyzed aqueous conditions. This methodology involves the reaction of ethyl cyanoacetate, an α-methylene carbonyl compound (such as a ketone with a 4-chlorophenyl group), a primary or secondary amine, and elemental sulfur in the presence of water and triethylamine (Et₃N). The reaction proceeds efficiently at room temperature, providing 2-amino-3-carboxamide thiophene derivatives in high yields within short time periods.
The mechanism of this four-component reaction likely proceeds through initial formation of a Knoevenagel condensation product, followed by addition of sulfur and subsequent cyclization to form the thiophene ring. The products typically precipitate from the reaction mixture, allowing for easy isolation by simple filtration followed by recrystallization from ethyl acetate/hexanes.
Table 1. Reaction Conditions for Four-Component Gewald Synthesis
Parameter | Condition |
---|---|
Solvent system | H₂O/Et₃N |
Temperature | Room temperature |
Catalysis | Organocatalyzed (Et₃N) |
Reagents | Ethyl cyanoacetate, α-methylene carbonyl compound, amine, elemental sulfur |
Product isolation | Precipitation and filtration |
Purification | Recrystallization from ethyl acetate/hexanes |
Yield | High (typically >70%) |
Reaction time | Short (hours) |
Environmental impact | Reduced (avoids toxic organic solvents) |
This approach offers several advantages compared to traditional methods: single products are rapidly formed in high yields, no complex operations are required, and the use of toxic organic solvents is avoided. These features make this methodology particularly attractive for the synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide and related compounds.
Beyond the Gewald reaction, various catalytic approaches have been developed for synthesizing functionalized thiophenes, including copper-catalyzed multicomponent reactions that can be applied to the preparation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide.
A particularly innovative approach involves copper(I)-catalyzed reactions that simultaneously install C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophenes with diverse substituents in a one-pot manner. This methodology employs copper(I) catalysts, with CuI demonstrating superior efficiency compared to other copper catalysts such as CuBr and CuCl.
The optimization of reaction conditions for copper-catalyzed thiophene synthesis has shown that the choice of solvent plays a crucial role, with CH₂Cl₂ often providing the best results. The presence of a base, typically Et₃N, is essential for the success of these transformations.
Table 2. Optimization of Copper(I)-Catalyzed Thiophene Synthesis
Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | CuI | Et₃N | CH₃CN | Ambient | Moderate |
2 | CuBr | Et₃N | CH₃CN | Ambient | 28 |
3 | CuCl | Et₃N | CH₃CN | Ambient | 32 |
4 | CuI | Et₃N | DMF | Ambient | Moderate |
5 | CuI | Et₃N | Toluene | Ambient | Moderate |
6 | CuI | Et₃N | CH₂Cl₂ | Ambient | 61 |
7 | CuI | Et₃N | 1,4-dioxane | Ambient | Moderate |
8 | CuI | Et₃N | EtOH | Ambient | Moderate |
9 | CuI | Et₃N | CH₂Cl₂ | 40 | Lower |
Data adapted from research on related thiophene synthesis
Mechanistic studies suggest that these copper-catalyzed reactions proceed through the generation of reactive intermediates that undergo sequential transformations, ultimately leading to the formation of the thiophene ring with the desired substitution pattern.
The functional groups present in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide offer numerous opportunities for further transformations, allowing for the creation of diverse chemical libraries based on this scaffold.
The amino group at position 3 can participate in various reactions typical of aromatic amines, including diazotization, acylation, alkylation, and amidation. These transformations provide access to a wide range of derivatives with modified physicochemical and pharmacological properties.
The carboxamide group at position 2 can undergo several transformations:
Table 3. Key Functional Group Transformations of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Transformation | Reagents | Product | Potential Applications |
---|---|---|---|
Hydrolysis | NaOH, H₂O/MeOH, then HCl | 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | Building block for more complex structures |
Esterification | EtOH, H₂SO₄ (cat.) | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Prodrug development, synthetic intermediate |
Amide coupling | Various amines, coupling agents (EDC, DMAP) | N-substituted carboxamides | Enhanced biological activity, specificity |
Reduction | LiAlH₄ or NaBH₄ | Hydroxymethyl derivative | Modified pharmacokinetic properties |
N-acylation of amino group | Acyl chlorides, anhydrides | N-acyl derivatives | Modulation of hydrogen-bonding capability |
For the synthesis of related thiophene carboxamides, coupling reactions between carboxylic acids and amines have been employed. For instance, the synthesis of thiophene-carboxamide derivatives can be accomplished by reacting 5-(4-fluorophenyl)thiophene-2-carboxylic acid with appropriate anilines using EDC as a coupling agent and DMAP as a catalyst in dichloromethane. This methodology could potentially be adapted for the functionalization of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid to produce diverse amide derivatives.
The incorporation of arylidenehydrazide and hydrazone moieties into the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide scaffold has been explored to enhance binding interactions with target proteins. A study by Mohareb et al. demonstrated that hydrazide-hydrazone derivatives, such as those derived from cyanoacetyl hydrazine, exhibit improved antitumor activity compared to the parent compound [4]. For instance, introducing a methylidene hydrazide linker (e.g., N-arylidene thiophene hydrazides) created rigid conformations that improved docking into kinase and tubulin polymerization sites [3].
Comparative analyses revealed that flexible linkers, such as 2-amino-acetamide groups, allowed for broader conformational sampling but reduced selectivity. In contrast, rigid hydrazone derivatives (e.g., N,N′-diaryl-2-amino-acetamide thiophenes) exhibited superior affinity for vascular endothelial growth factor receptors (VEGFR-2), with IC~50~ values as low as 0.59 μM [3]. The presence of electron-withdrawing substituents (e.g., nitrile or carbamyl groups) on the thiophene ring further stabilized these derivatives against metabolic oxidation, enhancing their pharmacokinetic profiles [3].
Halogenation at the 4-position of the phenyl ring in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide has been a focal point for optimizing receptor selectivity. A structure-activity relationship (SAR) study by Balind et al. demonstrated that substituting the 4-chlorophenyl group with a 4-fluorophenyl analogue reduced adenosine A~1~ receptor (rA~1~ AR) affinity by approximately 40%, highlighting the importance of chlorine’s electronegativity and van der Waals interactions [2].
Further investigations into meta-substituted halogenated derivatives revealed divergent effects. For example, a 3-chloro-4-methoxyphenyl substituent at the aryl position increased rA~1~ AR binding affinity (K~i~ = 0.179 nM) while maintaining selectivity over rA~2A~ ARs (SI > 500) [2]. Conversely, fluorination at the 2-position of the phenyl ring led to steric clashes with hydrophobic pockets in adenosine receptors, reducing both affinity and selectivity. These findings underscore the delicate balance between electronic effects and steric compatibility in halogenated analogues.
The integration of polycyclic fused systems into the thiophene-carboxamide scaffold has provided insights into the role of molecular rigidity in receptor binding. Cyclization of the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide core into thieno[2,3-b]pyridine derivatives (e.g., compound 7c) resulted in a 100-fold reduction in rA~1~ AR affinity (K~i~ = 61.9 nM vs. 0.076 nM for the open-chain analogue 6c) [2]. Molecular docking simulations suggested that the fused thienopyridine system introduces steric hindrance, preventing optimal orientation within the receptor’s binding pocket [2].
In contrast, the addition of a thiazole ring to the 4-chlorophenyl group (e.g., (4-chlorophenyl)thiazole derivatives) improved selectivity for rA~1~ ARs without compromising affinity. Compound 6q, featuring a 4-OCH~2~CH~2~OH-substituted thiazole, achieved a K~i~ of 0.383 nM for rA~1~ ARs while exhibiting negligible activity at rA~2A~ ARs [2]. This modification preserved the planar geometry required for π-π stacking interactions while introducing hydrogen-bonding capabilities through the hydroxyl group.
Irritant